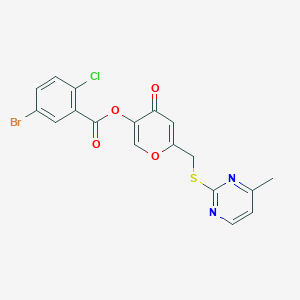
N-(2-amino-2-oxoethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "N-(2-amino-2-oxoethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide" involves various organic reactions, often aiming for biological activity. For example, Senthilkumar et al. (2021) synthesized a similar compound through the reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid, characterized by spectroscopic techniques such as NMR, FT-IR, and mass spectroscopy (Senthilkumar, Umarani, & Satheesh, 2021). Ahmad et al. (2021) detailed the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki cross-coupling reactions, showcasing the versatility in synthesizing related compounds (Ahmad et al., 2021).
Molecular Structure Analysis
Molecular structure analysis, including determination of electronic and nonlinear optical properties, is crucial for understanding the chemical behavior of such compounds. Ahmad et al. (2021) performed DFT calculations to analyze reactivity parameters and the effect of various substituents on the HOMO-LUMO energy gap, providing insights into the molecular structure and potential reactivity of these compounds (Ahmad et al., 2021).
Chemical Reactions and Properties
The reactivity of N-(2-amino-2-oxoethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide derivatives towards various reagents can lead to a wide range of chemical reactions, forming new compounds with potential biological activities. Eldin (1999) described the reactions of cyanothioacetamide derivatives with 2-hydrazinothiazol-4(5H)-one to synthesize new pyran, thiazole, 1,2,4-triazole, and 1,2,4-triazine derivatives, indicating the compound's versatility in chemical synthesis (Eldin, 1999).
Applications De Recherche Scientifique
Antibacterial and Antimycobacterial Agents
Research has demonstrated the potential of thiazole and pyrazine derivatives as potent antibacterial and antimycobacterial agents. For example, a study on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones identified compounds with promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, indicating the relevance of thiazole and pyrazine moieties in the design of new antibiotics (Palkar et al., 2017). Similarly, substituted isosteres of pyridine- and pyrazinecarboxylic acids were synthesized and tested against Mycobacterium tuberculosis, revealing compounds with activities comparable to or exceeding that of pyrazinamide, a key antitubercular drug (Gezginci et al., 1998).
Anticancer Activity
Thiazole and pyrazine derivatives have also shown promise as anticancer agents. A study involving the synthesis and characterization of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide demonstrated its efficacy against various cancer cell lines, including breast cancer cells (Senthilkumar et al., 2021). This underscores the potential of integrating thiazole and pyrazine components in the development of new anticancer drugs.
Inhibition of Photosynthetic Electron Transport
Compounds with pyrazole and thiazole structures have been evaluated for their ability to inhibit photosynthetic electron transport, a mechanism that could be exploited in the development of herbicides. A study presented several pyrazole derivatives, including those with thiazole rings, which exhibited inhibitory properties comparable to commercial herbicides (Vicentini et al., 2005). This highlights another application avenue for thiazole and pyrazine derivatives in agricultural chemistry.
Propriétés
IUPAC Name |
N-(2-amino-2-oxoethyl)-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O2S/c11-8(16)4-14-9(17)7-5-18-10(15-7)6-3-12-1-2-13-6/h1-3,5H,4H2,(H2,11,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDWKPXBHLUDHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NC(=CS2)C(=O)NCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[[4-butyl-5-[[(2-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2496303.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine](/img/structure/B2496307.png)


![2-Amino-4-(2-fluorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2496312.png)


![N-[4-(benzotriazol-1-ylmethyl)-1,3-thiazol-2-yl]formamide](/img/structure/B2496315.png)

![N-benzyl-2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2496317.png)

![4-ethylsulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2496320.png)